4,5-Dimethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol are kinases, specifically CLK1 and DYRK1A . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets, leading to changes in their activity. The compound’s mode of action involves the formation of non-covalent interactions with the active site of the receptor . For instance, a hydrogen bond is formed between the sulfur atom of the triazole ring and the carbonyl group of Glu 169 in the receptor . This interaction is thought to contribute to the compound’s high potency and selectivity .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the kinases it targets. These pathways are involved in a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation . The downstream effects of these pathways depend on the specific cellular context and the other signaling molecules involved.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it targets and the cellular context. By inhibiting the activity of CLK1 and DYRK1A, the compound could affect a variety of cellular processes, potentially leading to altered cell cycle progression, apoptosis, or differentiation .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties
Cellular Effects
It is known that 1,2,4-triazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the triazole ring. For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired triazole-thiol derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming S-alkylated or S-arylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides are typical reagents for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: S-alkylated or S-arylated triazole derivatives.
Scientific Research Applications
4,5-Dimethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a single methyl group, used in similar applications.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group, used in coordination chemistry.
4,5-Diamino-4H-1,2,4-triazole-3-thiol: Contains amino groups, investigated for kinase inhibition.
Uniqueness
4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of two methyl groups, which can influence its steric and electronic properties. This can lead to differences in reactivity and binding affinity compared to other triazole-thiol derivatives. The compound’s ability to form stable metal complexes and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Properties
IUPAC Name |
3,4-dimethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVCBBXLGYYSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192236 | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38942-50-6 | |
Record name | 4-Methyl-5-methyl-4H-[1,2,4]triazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38942-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38942-50-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520788 | |
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Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydro-4,5-dimethyl-3H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.257 | |
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Record name | 3,4-Dimethyl-1H-1,2,4-triazole-5(4H)-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87ZS87LEU | |
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